Lipophilicity Benchmark
The target compound exhibits a predicted octanol-water partition coefficient (LogP) of −1.01, which is approximately 0.34 log units higher (more lipophilic) than the parent nucleoside 5-methylcytidine (LogP −1.35, ACD/LogP) and comparable to the mono-chlorinated analog 5′-chloro-5′-deoxycytidine (LogP −0.97) . A 0.34 log unit increase corresponds to an approximately 2.2-fold greater partitioning into the organic phase. This enhanced lipophilicity is attributable to the replacement of the polar 5′-OH group with a chlorine atom, which reduces the hydrogen-bond donor count from 4 to 3 relative to 5-methylcytidine .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −1.01 |
| Comparator Or Baseline | 5-Methylcytidine: LogP = −1.35 (ACD/LogP); 5′-Chloro-5′-deoxycytidine: LogP = −0.97 |
| Quantified Difference | Target vs 5-Methylcytidine: ΔLogP = +0.34 (~2.2-fold increase in lipophilicity); Target vs 5′-Chloro-5′-deoxycytidine: ΔLogP = −0.04 (comparable) |
| Conditions | Predicted values from ACD/Labs or ChemAxon software; neutral species |
Why This Matters
Higher LogP within a favorable range (−1 to 3) generally correlates with improved passive membrane permeability and oral absorption potential, which is critical for procuring compounds intended for cell-based assays or in vivo studies where intracellular target engagement is required.
